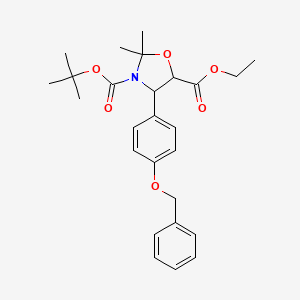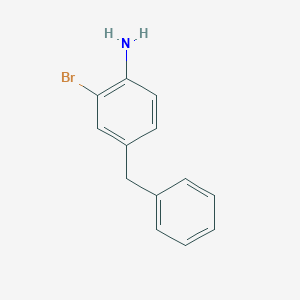![molecular formula C18H13N3O B13894612 2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolo[3,2-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolo[3,2-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a purine nucleoside phosphorylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of nucleosides and thereby exerting immunosuppressive effects . This interaction can lead to selective cytotoxicity in certain cell types, such as T-cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one: This compound is also a purine nucleoside phosphorylase inhibitor with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13N3O |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2,6-diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(11-14(19-16)12-7-3-1-4-8-12)20-17(21-18)13-9-5-2-6-10-13/h1-11,19H,(H,20,21,22) |
Clé InChI |
NPCDXPBXJBDIQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)

![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)







![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)



